

2-Chloro-6-nitroaniline CAS number 769-11-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-nitroaniline

Cat. No.: B1581787

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-nitroaniline** (CAS: 769-11-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Chloro-6-nitroaniline**, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Eschewing a rigid template, this guide is structured to deliver field-proven insights into the compound's core characteristics, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling.

Core Compound Profile and Physicochemical Properties

2-Chloro-6-nitroaniline ($C_6H_5ClN_2O_2$) is a substituted aniline derivative featuring chloro and nitro groups ortho to the amine functionality.^{[1][2]} This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall utility as a synthetic building block. The compound typically appears as a pale yellow to orange solid.
^{[1][3]}

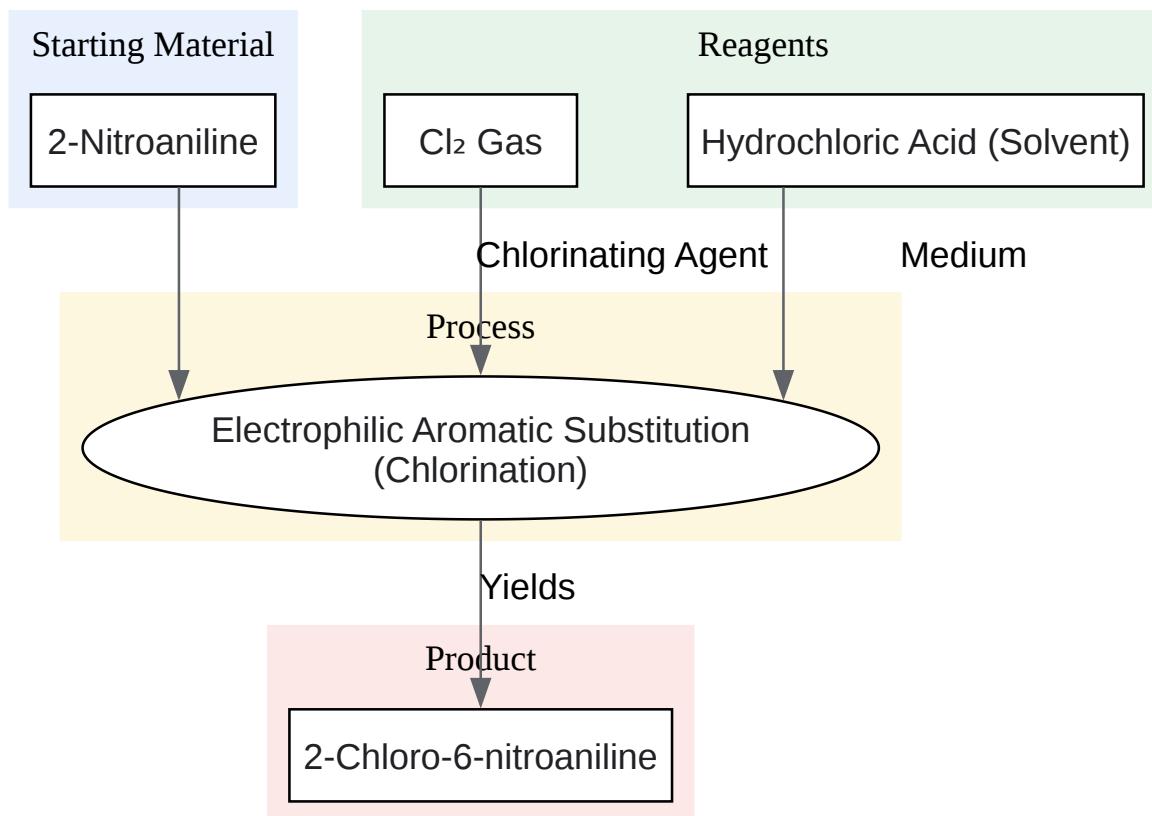

Its strategic importance lies in its role as a precursor for more complex molecules, including pharmaceuticals and dyes, where the functional groups can be selectively modified.^{[1][4]}

Table 1: Physicochemical and Spectroscopic Data for **2-Chloro-6-nitroaniline**

Property	Value	Source(s)
CAS Number	769-11-9	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1] [2] [4] [6]
Molecular Weight	172.57 g/mol	[1] [2] [3] [6]
Melting Point	74-80 °C	[1] [3] [7]
Boiling Point	284.3 °C (Predicted)	[1] [6] [7]
Density	1.494 g/cm ³ (Predicted)	[1] [6] [7]
Appearance	Pale yellow solid	[1]
Solubility	Soluble in hot ethanol, acetic acid, dimethylformamide	[1]
pKa	2.41 (Predicted)	[1] [7] [8]
LogP	2.90	[6]
¹³ C NMR Shifts (ppm)	145.4, 134.1, 127.8, 126.1, 122.9, 118.8	[9]

Synthesis and Mechanistic Considerations

The synthesis of **2-Chloro-6-nitroaniline** is most logically achieved through the electrophilic aromatic substitution of 2-nitroaniline. The existing amino and nitro groups direct the regioselectivity of the incoming electrophile (chlorine). The strongly activating, ortho-para directing amino group and the strongly deactivating, meta-directing nitro group work in concert. The position ortho to the amino group (C6) is sterically hindered and electronically activated, making it a prime target for chlorination.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-6-nitroaniline**.

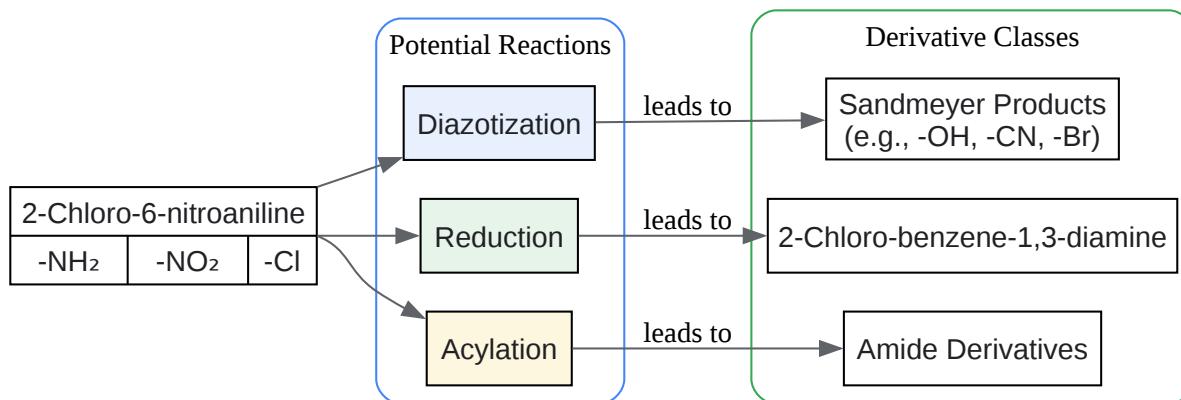
Protocol 1: Laboratory Scale Synthesis via Chlorination

This protocol is based on established principles for the chlorination of nitroanilines.^{[10][11]} The causality for using a concentrated acid medium is to protonate the starting material, rendering it soluble and controlling reactivity, while heating accelerates the reaction rate.

- Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, suspend 2-nitroaniline (1.0 mol) in 4-6 N aqueous hydrochloric acid.
- Heating: Heat the mixture to reflux (approximately 95-110 °C) with vigorous stirring until the solid dissolves.^{[10][11]}
- Chlorination: Bubble chlorine gas (Cl₂) through the solution at a steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the crude product with cold water to remove residual acid, followed by recrystallization from ethanol to yield pure **2-Chloro-6-nitroaniline**.


This self-validating system relies on analytical monitoring (TLC/HPLC) to confirm the consumption of starting material and the formation of the desired product before proceeding to isolation, ensuring efficiency and purity.

Chemical Reactivity and Applications in Drug Development

The utility of **2-Chloro-6-nitroaniline** stems from the distinct reactivity of its three functional groups. It serves as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and dye industries.[4]

- Amino Group (-NH₂): Can be diazotized and subsequently replaced (Sandmeyer reaction) or can undergo acylation or alkylation.
- Nitro Group (-NO₂): Can be readily reduced to an amino group, forming a diamine derivative. This opens pathways to synthesizing heterocyclic compounds like benzimidazoles.
- Chloro Group (-Cl): Can be displaced via nucleophilic aromatic substitution, although this is less favorable due to the presence of two other electron-withdrawing groups.

Its role as a key intermediate in the synthesis of biologically active compounds makes it highly valuable for drug discovery professionals.[4]

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **2-Chloro-6-nitroaniline**.

Analytical Characterization

Accurate characterization is crucial for verifying the identity and purity of **2-Chloro-6-nitroaniline**. A combination of chromatographic and spectroscopic techniques is employed.

Protocol 2: HPLC Purity Analysis

This reverse-phase HPLC method is designed to separate **2-Chloro-6-nitroaniline** from potential impurities.[12] The choice of a C18 column is based on the compound's moderate polarity, while the acetonitrile/water mobile phase allows for effective elution.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid added to the aqueous phase to ensure sharp peak shapes.[12] For MS compatibility, formic acid should be used instead of phosphoric acid.[12]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.

- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

Safety and Toxicology

Understanding the hazards associated with **2-Chloro-6-nitroaniline** is paramount for safe handling in a laboratory or industrial setting. Researchers must use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[1\]](#) Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for **2-Chloro-6-nitroaniline**

Hazard Class	Pictogram	Signal Word	Hazard Statement Code	Hazard Statement	Source(s)
Acute Toxicity (Oral)	GHS07	Warning	H302	Harmful if swallowed	
Skin Sensitization	GHS07	Warning	H317	May cause an allergic skin reaction	
Skin Irritation	GHS07	Warning	H315	Causes skin irritation	[3]
Eye Irritation	GHS07	Warning	H319	Causes serious eye irritation	[3]
STOT Single Exposure	GHS07	Warning	H335	May cause respiratory irritation	[3]

In case of exposure, immediate action is required. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the

person to fresh air.[\[13\]](#) Always consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 769-11-9 | 2-Chloro-6-nitroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 3. 769-11-9 2-Chloro-6-nitroaniline AKSci J98106 [aksci.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 2-CHLORO-6-NITROANILINE | 769-11-9 [chemicalbook.com]
- 6. 2-Chloro-6-nitroaniline | CAS#:769-11-9 | Chemsric [chemsrc.com]
- 7. 2-CHLORO-6-NITROANILINE CAS#: 769-11-9 [amp.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US4414415A - Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Google Patents [patents.google.com]
- 12. Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-6-nitroaniline CAS number 769-11-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581787#2-chloro-6-nitroaniline-cas-number-769-11-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com